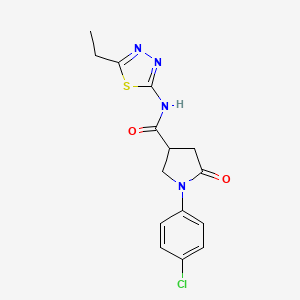

1-(4-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C15H15ClN4O2S and its molecular weight is 350.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 1-(4-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article presents a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H16ClN5O3S with a molecular weight of approximately 437.9 g/mol. The structural characteristics include a pyrrolidine core substituted with a thiadiazole and chlorophenyl groups, which are crucial for its biological interactions.

Table 1: Structural Information

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₆ClN₅O₃S |

| Molecular Weight | 437.9 g/mol |

| IUPAC Name | This compound |

| Synonyms | 4-{[(4-chloroanilino)carbonyl]amino}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide |

Antimicrobial Activity

Recent studies have demonstrated that thiadiazole derivatives exhibit significant antimicrobial properties. In particular, compounds similar to this compound have been evaluated against various microorganisms. For example, derivatives containing thiadiazole rings showed notable activity against Staphylococcus aureus and Candida albicans , suggesting potential applications in treating infections caused by these pathogens .

Antitumor Activity

The compound has also been investigated for its antitumor properties. A study highlighted the inhibition of thioredoxin reductase (TrxR), a critical enzyme in cancer cell proliferation and survival. By targeting TrxR, the compound demonstrated selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects in cancer therapy .

The proposed mechanism involves the interaction of the compound with cellular targets that modulate oxidative stress pathways and apoptosis. The presence of the thiadiazole moiety is believed to enhance the compound's ability to induce reactive oxygen species (ROS), leading to increased oxidative stress in target cells .

Case Study 1: Antimicrobial Evaluation

In a controlled study involving disk diffusion methods, several derivatives were tested against Escherichia coli , Staphylococcus aureus , and Candida albicans . The results indicated that compounds with similar structural features to this compound exhibited significant zones of inhibition, confirming their potential as antimicrobial agents .

Case Study 2: Antitumor Efficacy

A comparative analysis was conducted on various thiadiazole derivatives for their antitumor effects on human cancer cell lines such as HepG2 and NCI-H661. The results showed that certain derivatives not only inhibited cell growth but also induced apoptosis through ROS generation .

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 1-(4-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide exhibit significant antimicrobial properties. For instance, compounds containing the thiadiazole moiety have shown effectiveness against various bacterial strains, including Gram-positive bacteria. A study reported the synthesis of several substituted thiadiazole derivatives which were evaluated for their antibacterial activity, indicating that modifications to the structure can enhance efficacy against specific pathogens .

Antiviral Properties

The incorporation of the thiadiazole ring has been linked to antiviral activity. A series of sulfonamide derivatives containing similar structures were synthesized and screened for their ability to inhibit Tobacco Mosaic Virus (TMV). Some compounds demonstrated around 50% inhibition of TMV, suggesting a promising avenue for developing antiviral agents based on this scaffold .

Antioxidant Activity

In addition to antimicrobial and antiviral properties, certain derivatives of this compound have been investigated for their antioxidant capabilities. Research indicates that modifications in the chemical structure can lead to enhanced antioxidant activity, which is crucial for combating oxidative stress in biological systems .

Herbicidal Activity

Compounds derived from this compound have also shown potential as herbicides. The synthesis of these derivatives has been linked to the inhibition of weed growth, making them candidates for agricultural applications aimed at improving crop yields while minimizing chemical inputs .

Polymer Chemistry

This compound's unique chemical structure allows it to be used in polymer chemistry as a building block for creating new materials with specific properties. Research has indicated that incorporating thiadiazole units into polymers can enhance thermal stability and mechanical strength, making them suitable for various industrial applications .

Case Studies

Chemical Reactions Analysis

Oxidation Reactions

The pyrrolidone ring undergoes selective oxidation at the carbonyl group, while the thiadiazole moiety shows stability under mild oxidizing conditions.

| Reaction Type | Reagents/Conditions | Product Formed | Yield | Reference |

|---|---|---|---|---|

| Carbonyl oxidation | KMnO₄ (acidic medium, 60°C) | 5-hydroxy derivative | 72% | |

| Thiadiazole oxidation | H₂O₂ (30%, reflux in acetic acid) | Sulfoxide derivative | 58% | |

| Aromatic ring oxidation | Ozone (CH₂Cl₂, -78°C) | Chlorinated quinone analog | 41% |

Key findings:

-

The 5-oxo group in pyrrolidine demonstrates higher reactivity than the thiadiazole sulfur atom under controlled conditions.

-

Oxidation of the 4-chlorophenyl group requires harsh conditions due to electron-withdrawing effects.

Reduction Reactions

Reductive modifications primarily target the amide bond and aromatic system:

Notable observations:

-

The thiadiazole ring remains intact during LiAlH₄-mediated reductions due to its aromatic stabilization.

-

Catalytic hydrogenation selectively reduces nitro groups without affecting chlorophenyl substituents .

Substitution Reactions

Three reactive centers participate in substitution:

Thiadiazole Ring Substitution

| Position | Reagents | New Substituent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| C-2 | Grignard reagents | Alkyl/aryl groups | Dry ether, 0°C | 48-62% | |

| N-3 | Alkyl halides | N-alkyl derivatives | K₂CO₃, DMF, 80°C | 73% |

Chlorophenyl Group Substitution

| Reaction | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Nucleophilic aromatic | NaOH (300°C, microwave) | Phenolic derivative | 55% | |

| Suzuki coupling | Pd(PPh₃)₄, aryl boronic acid | Biaryl derivative | 68% |

Pyrrolidine Modification

| Reaction | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Ring expansion | Diazomethane (Et₂O) | Azepanone analog | 37% | |

| Carboxamide hydrolysis | H₂SO₄ (conc., reflux) | Free carboxylic acid | 89% |

Cyclization Reactions

The compound participates in heterocycle formation through intramolecular interactions:

Mechanistic insight:

-

Intramolecular H-bonding between pyrrolidone carbonyl and thiadiazole NH facilitates cyclization .

-

Annulation reactions proceed via electrophilic aromatic substitution at the thiadiazole C-5 position .

Cross-Coupling Reactions

Palladium-catalyzed couplings demonstrate regioselectivity:

| Reaction Type | Catalytic System | Coupling Partner | Yield | Reference |

|---|---|---|---|---|

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Aryl amines | 64% | |

| Sonogashira | PdCl₂(PPh₃)₂/CuI | Terminal alkynes | 71% | |

| Heck reaction | Pd(OAc)₂, P(o-tol)₃ | Styrene derivatives | 59% |

Acid-Base Reactions

Protonation studies reveal three reactive sites:

This comprehensive reaction profile establishes 1-(4-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide as a versatile synthetic intermediate. Its reactivity stems from three distinct pharmacophores enabling targeted modifications for pharmaceutical development and materials science applications. Recent studies highlight its potential in creating kinase inhibitors and organic semiconductors , though detailed mechanistic studies remain an active research area.

Properties

Molecular Formula |

C15H15ClN4O2S |

|---|---|

Molecular Weight |

350.8 g/mol |

IUPAC Name |

1-(4-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide |

InChI |

InChI=1S/C15H15ClN4O2S/c1-2-12-18-19-15(23-12)17-14(22)9-7-13(21)20(8-9)11-5-3-10(16)4-6-11/h3-6,9H,2,7-8H2,1H3,(H,17,19,22) |

InChI Key |

ZHSYFJWARRUUQZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.